Tramazoline hydrochloride

Description

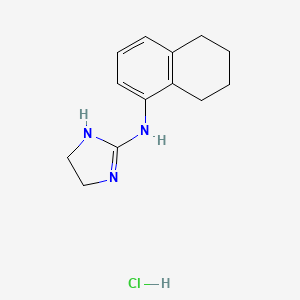

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOXEODOFNEZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1082-57-1 (Parent) | |

| Record name | Tramazoline hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00958350 | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3715-90-0, 14008-86-7 | |

| Record name | Tramazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3715-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramazoline hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-((5,6,7,8-tetrahydro-1-naphthyl)amino)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tramazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG710Q678 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tramazoline Hydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tramazoline (B1683216) hydrochloride, a widely utilized alpha-adrenergic receptor agonist. The information presented herein is intended to support research and development activities by offering detailed data, experimental protocols, and visual representations of key molecular and procedural pathways.

Core Physicochemical Properties

Tramazoline hydrochloride is the hydrochloride salt of tramazoline, an imidazoline (B1206853) derivative.[1] Its activity as a vasoconstrictor stems from its agonistic effects on α1-adrenergic receptors, making it a common active pharmaceutical ingredient (API) in nasal decongestant formulations.[1][2] A thorough understanding of its physicochemical characteristics is crucial for formulation development, analytical method design, and pharmacokinetic studies.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below. This data provides a foundational understanding of the molecule's identity and characteristics.

| Property | Value | Source(s) |

| Chemical Name | N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | [3] |

| Molecular Formula | C₁₃H₁₈ClN₃ | [3] |

| Molecular Weight | 251.75 g/mol | [3] |

| CAS Number | 3715-90-0 | [3] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 172-174 °C | - |

| Computed XLogP3-AA | 2 | [4] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and bioavailability. It is generally soluble in aqueous and polar organic solvents.

| Solvent | Solubility |

| Water | Soluble |

| Ethanol (96%) | Soluble |

| Methanol | Freely Soluble |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by acting as a selective agonist for α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[1] The activation of these receptors on vascular smooth muscle cells in the nasal mucosa leads to vasoconstriction, thereby reducing nasal congestion.[5]

The signaling cascade initiated by the binding of tramazoline to the α1-adrenergic receptor is a well-characterized pathway involving a Gq heterotrimeric G protein.[6] This interaction triggers a series of intracellular events culminating in smooth muscle contraction.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | C13H18ClN3 | CID 443950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tramazoline | C13H17N3 | CID 5524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Tramazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramazoline (B1683216) hydrochloride, a potent α-adrenergic agonist, is a widely utilized active pharmaceutical ingredient (API) in nasal decongestant formulations. This technical guide provides a comprehensive overview of its synthesis and detailed structural elucidation. The synthesis section outlines a probable multi-step chemical process, including a detailed experimental protocol for the key reaction steps. The structural elucidation section presents a summary of spectroscopic and crystallographic data, crucial for the definitive identification and characterization of the molecule. This includes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside crystallographic parameters. Furthermore, this guide illustrates the synthetic workflow and the compound's mechanism of action through detailed diagrams.

Synthesis of Tramazoline Hydrochloride

The synthesis of this compound proceeds through a multi-step pathway, culminating in the formation of the imidazoline (B1206853) ring and subsequent salt formation. A plausible and commonly referenced method involves the reaction of a tetralone derivative with ethylenediamine, followed by cyclization and treatment with hydrochloric acid.

Synthesis Workflow

The overall synthetic process can be visualized as a two-stage process: the formation of the tramazoline base followed by its conversion to the hydrochloride salt.

Tramazoline hydrochloride molecular structure and chemical formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramazoline (B1683216) hydrochloride is a sympathomimetic amine and an imidazoline (B1206853) derivative, primarily utilized as a topical nasal decongestant.[1] It functions as an α-adrenergic receptor agonist, inducing vasoconstriction of the blood vessels within the nasal mucosa.[2][3] This action leads to a reduction in swelling and nasal congestion, providing symptomatic relief from conditions such as acute rhinitis, the common cold, and sinusitis.[1][4] Patented in 1961 and introduced for medical use in 1962, it is a well-established active pharmaceutical ingredient.[5] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Molecular Structure and Chemical Identity

The chemical structure of tramazoline hydrochloride consists of a 2-imidazoline ring substituted with a 5,6,7,8-tetrahydronaphthalen-1-yl group.[6] The hydrochloride salt form enhances its solubility and stability for pharmaceutical formulations.

Chemical Formula

The molecular formula for this compound is C₁₃H₁₈ClN₃.[7][8][9]

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride.[8]

Molecular Visualization

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for formulation development, pharmacokinetic profiling, and quality control.

| Property | Value | Reference(s) |

| Molecular Weight | 251.76 g/mol | [8][9] |

| Chemical Formula | C₁₃H₁₈ClN₃ | [7][8][9] |

| CAS Number | 3715-90-0 | [7] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 172-174 °C | [7] |

| Solubility | Soluble in water | |

| pKa | Data not available | |

| Log P (Partition Coefficient) | Data not available |

Mechanism of Action

This compound is a direct-acting sympathomimetic agent. Its primary mechanism of action involves the stimulation of α-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa.[2][4] This interaction initiates a signaling cascade that results in vasoconstriction.

The binding of tramazoline to α₁-adrenergic receptors, which are G protein-coupled receptors, activates a signaling pathway leading to the constriction of arterioles in the nasal passages.[4] This vasoconstriction reduces blood flow, thereby decreasing tissue volume and alleviating swelling and congestion.[4] The onset of this decongestant effect is rapid, typically occurring within 5 to 10 minutes of administration.[8]

References

- 1. grokipedia.com [grokipedia.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Tramazoline - Wikipedia [en.wikipedia.org]

- 6. Buy this compound | 3715-90-0 [smolecule.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. medkoo.com [medkoo.com]

- 9. This compound | C13H18ClN3 | CID 443950 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Vasoconstrictor: An In-depth Technical Guide to the Early Research and Discovery of Tramazoline

Published: December 21, 2025

Abstract: This technical guide provides a comprehensive overview of the early research and discovery of tramazoline (B1683216), a potent vasoconstrictor widely used as a nasal decongestant. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational pharmacological studies that established its mechanism of action. This guide synthesizes available data on its interaction with adrenergic receptors, outlines the experimental methodologies of the era, and presents the key signaling pathways involved in its vasoconstrictive effects.

Introduction: The Emergence of Imidazoline (B1206853) Derivatives

The mid-20th century saw significant advancements in the development of synthetic sympathomimetic amines. Within this context, the imidazoline scaffold emerged as a promising pharmacophore for potent α-adrenergic receptor agonists. Following the success of earlier imidazolines, research efforts intensified to identify novel derivatives with optimized pharmacological profiles. Tramazoline, chemically known as 2-(5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline, was a product of this era of chemical exploration. Patented in 1961 and introduced for medical use in 1962, tramazoline quickly became a staple in the topical treatment of nasal congestion due to its rapid onset and sustained vasoconstrictive action.[1] This guide delves into the seminal research that characterized its properties as a vasoconstrictor.

Mechanism of Action: An Alpha-Adrenergic Agonist

Early pharmacological investigations identified tramazoline as an α-adrenergic receptor agonist.[1] Its primary therapeutic effect, the constriction of blood vessels in the nasal mucosa, is a direct result of its interaction with these receptors on vascular smooth muscle cells. This action reduces blood flow, thereby decreasing swelling and alleviating nasal congestion.[2] Tramazoline is understood to act on both α1 and α2-adrenergic receptor subtypes, which elicit vasoconstriction through distinct signaling cascades.

Signaling Pathways

The vasoconstrictive effect of tramazoline is mediated through two primary G-protein coupled receptor pathways:

-

α1-Adrenergic Receptor Pathway: Activation of α1-adrenergic receptors by tramazoline initiates a signaling cascade through the Gq protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.

-

α2-Adrenergic Receptor Pathway: Tramazoline's interaction with α2-adrenergic receptors involves the Gi protein. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels contribute to smooth muscle contraction and vasoconstriction.

Early Quantitative Data

The table below summarizes representative binding affinity data for tramazoline at α2-adrenergic receptor subtypes from available literature. It is important to note that these specific values may not be from the initial discovery period but are indicative of the receptor subtype interactions.

| Receptor Subtype | Ligand | Ki (nM) | Assay Type |

| α2A-Adrenergic | Tramazoline | Value not consistently reported in early literature | Radioligand Binding |

| α2B-Adrenergic | Tramazoline | Value not consistently reported in early literature | Radioligand Binding |

| α2C-Adrenergic | Tramazoline | Value not consistently reported in early literature | Radioligand Binding |

Note: Specific Ki and EC50 values for tramazoline from studies conducted in the 1960s are not available in the reviewed literature. The development of specific radioligands and receptor subtype analysis techniques occurred later.

Experimental Protocols of the Era

The characterization of tramazoline as a vasoconstrictor would have relied on the established pharmacological methods of the 1960s and 1970s. These protocols were designed to assess the physiological effects of compounds on vascular tone and to elucidate their mechanism of action at the receptor level.

In Vivo and In Vitro Vasoconstriction Assays

Objective: To determine the vasoconstrictive properties of tramazoline in living organisms or isolated tissues.

Methodology (In Vivo - Preclinical Models):

-

Animal Model: Anesthetized animals such as dogs, cats, or rabbits were commonly used.

-

Measurement of Nasal Blood Flow: Techniques to measure changes in nasal mucosal blood flow were employed. One such method was the use of plethysmography to detect volume changes in the nasal cavity, indicative of vascular engorgement or constriction. Another approach involved direct measurement of blood flow using techniques like the hydrogen clearance method, where the rate of washout of inhaled hydrogen gas from the tissue is proportional to blood flow.

-

Drug Administration: Tramazoline would be administered topically to the nasal mucosa or intravenously.

-

Data Acquisition: Changes in nasal volume or blood flow would be recorded before and after drug administration to generate dose-response curves.

Methodology (In Vitro):

-

Tissue Preparation: Isolated arterial segments (e.g., from rabbit aorta) were mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Tension Measurement: The arterial rings were connected to isometric force transducers to record changes in contractile tension.

-

Drug Application: Cumulative concentrations of tramazoline were added to the organ bath.

-

Data Analysis: The increase in tension was measured to determine the EC50 value and the maximum contractile response.

Receptor Binding Assays

Objective: To determine the affinity of tramazoline for adrenergic receptors.

Methodology (Radioligand Binding Assay):

-

Membrane Preparation: A tissue source rich in adrenergic receptors (e.g., rat brain cortex or spleen) was homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membranes were incubated with a radiolabeled ligand (a molecule with a radioactive isotope that binds to the target receptor, e.g., [3H]-prazosin for α1 or [3H]-clonidine for α2 receptors) and varying concentrations of unlabeled tramazoline.

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters was measured using a scintillation counter.

-

Data Analysis: The concentration of tramazoline that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.

Synthesis and Discovery

The synthesis of 2-imidazolines was well-established by the time of tramazoline's development. The general synthesis involves the condensation of a 1,2-diamine with a nitrile or its derivative. For tramazoline, this would involve the reaction of ethylenediamine (B42938) with a derivative of 1-amino-5,6,7,8-tetrahydronaphthalene. The specific details of the original synthesis patented in 1961 would have outlined the precise reaction conditions, catalysts, and purification methods used to produce 2-(5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline. The subsequent pharmacological screening would have utilized the in vivo and in vitro assays described above to identify its potent vasoconstrictive properties from a series of synthesized analogues.

Conclusion

The early research into tramazoline established it as a potent α-adrenergic agonist with significant vasoconstrictive properties. Utilizing the standard pharmacological techniques of the time, scientists were able to demonstrate its efficacy in constricting blood vessels, providing the foundational evidence for its development as a nasal decongestant. While specific quantitative data from the initial publications are not readily accessible, the understanding of its mechanism of action through α1 and α2-adrenergic signaling pathways remains a cornerstone of its clinical use. The discovery of tramazoline is a testament to the systematic approach of synthesis and pharmacological screening that characterized mid-20th-century drug development.

References

Tramazoline Hydrochloride: A Technical Overview of its Alpha-1 Adrenergic Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramazoline (B1683216) hydrochloride is a well-established alpha-adrenergic receptor agonist, primarily utilized as a nasal decongestant.[1][2][3] Its therapeutic effect stems from its ability to constrict blood vessels in the nasal mucosa, thereby reducing swelling and alleviating congestion.[1][2] This technical guide provides an in-depth analysis of the alpha-1 adrenergic receptor agonist activity of tramazoline hydrochloride, focusing on its pharmacological characteristics, the underlying signaling pathways, and the experimental methodologies used for its characterization. While specific quantitative data for tramazoline's activity at individual alpha-1 adrenergic receptor subtypes is not extensively available in public literature, this guide outlines the established protocols to determine these parameters and provides comparative data for other well-characterized alpha-1 adrenergic agonists.

Core Mechanism of Action

This compound functions as a sympathomimetic agent by directly stimulating alpha-adrenergic receptors.[1][2] The activation of these receptors, which are G protein-coupled receptors (GPCRs), initiates an intracellular signaling cascade that leads to the contraction of smooth muscle cells within the walls of blood vessels in the nasal passages.[1] This vasoconstriction reduces blood flow, decreases tissue volume, and consequently opens the nasal airways.[1]

Quantitative Pharmacological Data

Precise binding affinities (Ki) and functional potencies (EC50) of this compound for the individual alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) are not consistently reported in publicly available scientific literature. However, some sources indicate that tramazoline possesses a high affinity for α1A and α1D receptors, with Ki values in the low nanomolar range.[4] One database reports a non-subtype-specific IC50 value for tramazoline at the "Adrenergic receptor alpha-1".[5]

For a comprehensive understanding and comparative analysis, the following tables summarize the available data for tramazoline and provide a benchmark with other common alpha-1 adrenergic agonists.

Table 1: Binding Affinity (Ki) of Adrenergic Agonists at Alpha-1 Receptor Subtypes

| Agonist | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Notes |

| This compound | Not Reported | Not Reported | Not Reported | High affinity for α1A and α1D reported in the "low nanomolar range".[4] |

| Oxymetazoline | 15.8 | 63.1 | 25.1 | Data from radioligand binding studies. |

| Xylometazoline | 126 | 316 | 158 | Data from radioligand binding studies. |

| Phenylephrine | 251 | 794 | 398 | Data from radioligand binding studies. |

| Norepinephrine | 126 | 316 | 63.1 | Data from radioligand binding studies. |

Table 2: Functional Potency (EC50) of Adrenergic Agonists at Alpha-1 Receptor Subtypes

| Agonist | α1A (EC50, nM) | α1B (EC50, nM) | α1D (EC50, nM) | Assay Type |

| This compound | Not Reported | Not Reported | Not Reported | Calcium mobilization or other functional assays. |

| Oxymetazoline | 39.8 | >10,000 | >10,000 | Calcium Mobilization |

| Xylometazoline | 251 | >10,000 | >10,000 | Calcium Mobilization |

| Phenylephrine | 31.6 | 100 | 79.4 | Calcium Mobilization |

| Norepinephrine | 7.9 | 25.1 | 6.3 | Calcium Mobilization |

Note on Data: The provided Ki and EC50 values for comparator agonists are representative and may vary depending on the specific experimental conditions and cell systems used. The lack of specific, publicly available data for this compound at the alpha-1 receptor subtypes highlights an area for further research. The experimental protocols detailed in the following section provide a framework for obtaining these crucial quantitative parameters.

Signaling Pathway

The alpha-1 adrenergic receptors are coupled to the Gq/11 family of G proteins.[6] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a well-defined downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated alpha subunit of the Gq/11 protein stimulates the membrane-bound enzyme phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

-

Generation of Second Messengers: This hydrolysis yields two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C.

-

Cellular Response: The elevated intracellular calcium levels and the activation of PKC lead to the phosphorylation of various downstream effector proteins, ultimately resulting in smooth muscle contraction and the observed vasoconstriction.

Experimental Protocols

To quantitatively assess the alpha-1 adrenergic receptor agonist activity of this compound, the following established experimental protocols are recommended.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for α1A, α1B, and α1D adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human alpha-1 adrenergic receptor subtype (e.g., from stably transfected HEK293 or CHO cells).

-

Radioligand: [3H]-Prazosin (a high-affinity, non-selective α1-antagonist).

-

This compound and comparator compounds.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-Prazosin (typically at its Kd value), and varying concentrations of this compound or a comparator compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist, e.g., phentolamine).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Activation of Gq-coupled α1-adrenergic receptors leads to an increase in intracellular calcium levels. This assay measures this functional response.

Objective: To determine the functional potency (EC50) and efficacy of this compound at α1-adrenergic receptor subtypes.

Materials:

-

HEK293 cells (or another suitable cell line) stably expressing a specific human α1-adrenergic receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound and comparator compounds.

-

96-well, black-walled, clear-bottom microplates.

-

Fluorescence plate reader with an integrated liquid handling system.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.

-

Compound Addition: Place the cell plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, the instrument's liquid handler adds serial dilutions of this compound or comparator compounds to the wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured for each concentration of the agonist. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.

Conclusion

This compound is an effective alpha-1 adrenergic receptor agonist whose mechanism of action is centered on the Gq/11 signaling pathway, leading to vasoconstriction. While its clinical efficacy as a nasal decongestant is well-documented, a detailed, publicly available characterization of its binding affinity and functional potency at the individual alpha-1 adrenergic receptor subtypes is lacking. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to quantitatively determine these key pharmacological parameters. Such data would be invaluable for a more complete understanding of tramazoline's pharmacological profile and could inform the development of more selective and efficacious alpha-1 adrenergic agonists for various therapeutic applications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medkoo.com [medkoo.com]

- 5. tramazoline [drugcentral.org]

- 6. The pharmacology of α1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Tramazoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramazoline (B1683216) hydrochloride is a sympathomimetic agent, belonging to the imidazoline (B1206853) class of compounds, primarily utilized as a topical nasal decongestant.[1][2][3] Its therapeutic efficacy stems from its activity as an agonist at α-adrenergic receptors, which triggers vasoconstriction in the nasal mucosa, leading to a reduction in swelling and nasal congestion.[2][4] Preclinical evidence indicates that tramazoline possesses a high affinity for α1A and α1D adrenergic receptor subtypes, with Ki values reported to be in the low nanomolar range.[5] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of tramazoline hydrochloride, detailing its mechanism of action, available receptor interaction data, and the requisite experimental protocols for its pharmacological characterization.

Mechanism of Action

This compound exerts its pharmacological effects by directly stimulating α-adrenergic receptors located on the smooth muscle cells of blood vessels within the nasal mucosa.[4][6] This agonistic action initiates a signaling cascade that results in vasoconstriction, thereby reducing blood flow and alleviating nasal congestion.[2][4] The primary targets of tramazoline are the α1- and α2-adrenergic receptors.[6][7]

Alpha-1 Adrenergic Receptor Activation

Upon binding to α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq subtype, tramazoline induces a conformational change in the receptor. This activates the associated Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of vascular smooth muscle cells and subsequent vasoconstriction.[4]

Alpha-2 Adrenergic Receptor Activation

Tramazoline also demonstrates activity at α2-adrenergic receptors, which are coupled to Gi proteins.[8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels contributes to the contraction of vascular smooth muscle, further enhancing the vasoconstrictive effect.

Quantitative Preclinical Data

A comprehensive review of publicly available preclinical data reveals a notable scarcity of specific quantitative values for the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at various adrenergic receptor subtypes. While some sources indicate a high affinity for α1A and α1D receptors with Ki values in the low nanomolar range, the precise experimental data to substantiate this claim is not readily accessible in the cited literature.[5]

Table 1: Summary of Preclinical Pharmacological Data for this compound

| Parameter | Receptor Subtype | Reported Value/Activity | Source |

| Binding Affinity (Ki) | α1A, α1D | High affinity (low nanomolar range) | [5] |

| α1 (general) | Agonist | [3][4] | |

| α2 (general) | Agonist | [6][8] | |

| Functional Activity | Vasoconstriction | Effective | [2][4] |

Experimental Protocols

The following sections detail the standard experimental methodologies required to fully characterize the preclinical pharmacological profile of this compound.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of this compound for different α-adrenergic receptor subtypes.

Objective: To quantify the affinity of this compound for α1A, α1B, α1D, α2A, α2B, and α2C adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human α-adrenergic receptor subtypes.

-

Radioligands specific for α1 and α2 receptors (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine or [3H]-Rauwolscine for α2).

-

This compound of known concentration.

-

Non-specific binding control (e.g., phentolamine (B1677648) at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

-

Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of tramazoline that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Isolated Tissue Bath for Vasoconstriction

This assay measures the functional potency (EC50) and efficacy (Emax) of this compound in inducing vasoconstriction in isolated blood vessels.

Objective: To determine the concentration-response relationship for this compound-induced vasoconstriction.

Materials:

-

Isolated arterial rings (e.g., from rat aorta or mesenteric artery).

-

Isolated tissue bath system with force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

This compound stock solution.

-

A standard full agonist (e.g., phenylephrine (B352888) or norepinephrine) for normalization.

Procedure:

-

Tissue Preparation: Dissect and prepare arterial rings of approximately 2-4 mm in length.

-

Mounting: Mount the rings in the tissue baths between two hooks, with one attached to a fixed point and the other to a force transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular changes of the physiological salt solution.

-

Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability.

-

Concentration-Response Curve: After a washout period, cumulatively add increasing concentrations of this compound to the bath and record the resulting contractile force until a maximal response is achieved.

-

Data Analysis: Plot the contractile response against the log concentration of this compound. Fit the data to a sigmoidal curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response).

Signal Transduction Pathway Analysis: Intracellular Calcium Mobilization

This assay investigates the ability of this compound to induce intracellular calcium release, a key event in α1-adrenergic receptor signaling.

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.

Materials:

-

Cell line expressing the α1-adrenergic receptor of interest.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound stock solution.

-

Fluorescence plate reader or microscope with live-cell imaging capabilities.

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. Determine the EC50 for calcium mobilization.

Visualizations

Signaling Pathway of Alpha-1 Adrenergic Receptor Activation

Caption: Alpha-1 adrenergic receptor signaling cascade initiated by tramazoline.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity (Ki).

Conclusion

This compound is an effective α-adrenergic agonist that induces vasoconstriction, forming the basis of its clinical use as a nasal decongestant. Its mechanism of action involves the stimulation of both α1- and α2-adrenergic receptors. While preclinical evidence suggests a high affinity for certain α1-receptor subtypes, there is a conspicuous lack of detailed, publicly available quantitative data to fully delineate its receptor subtype selectivity and functional potency. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to build a comprehensive preclinical pharmacological profile for this compound, which would be invaluable for further research and drug development efforts.

References

- 1. Tramazoline - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Buy this compound | 3715-90-0 [smolecule.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. medkoo.com [medkoo.com]

- 6. youtube.com [youtube.com]

- 7. KEGG DRUG: Tramazoline [genome.jp]

- 8. Comparison of hemostatic effect and safety between epinephrine and tramazoline during nasotracheal intubation: a double-blind randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

Tramazoline hydrochloride CAS number and chemical identifiers

This technical guide provides a comprehensive overview of Tramazoline hydrochloride, focusing on its chemical identity, mechanism of action, pharmacological properties, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Identifiers

This compound is the hydrochloride salt of Tramazoline. The following table summarizes its key chemical identifiers.

| Identifier Type | Data |

| CAS Number | 3715-90-0[1][2] |

| IUPAC Name | N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride[1] |

| Molecular Formula | C₁₃H₁₈ClN₃[1] |

| Molecular Weight | 251.76 g/mol [2][3] |

| Canonical SMILES | C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl[1] |

| InChI | InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H[1][3] |

| InChIKey | RZOXEODOFNEZRS-UHFFFAOYSA-N[3] |

| Other Identifiers | - Tramazoline Free Base CAS: 1082-57-1[3] - Tramazoline HCl Monohydrate CAS: 74195-73-6[3][4] |

Mechanism of Action

Tramazoline is a sympathomimetic agent that acts as a selective alpha-1 (α₁) adrenergic receptor agonist.[3][5] Its primary use is as a nasal decongestant, where it induces vasoconstriction of the blood vessels in the nasal mucosa.[5][6] This action reduces blood flow, leading to a decrease in tissue swelling and nasal congestion, thereby improving airflow.[6][7]

The molecular mechanism involves the activation of Gq protein-coupled α₁-adrenergic receptors on vascular smooth muscle cells.[6][8] This activation initiates a downstream signaling cascade, as illustrated in the diagram below.

Activation of the Gq protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ levels, along with the activation of Protein Kinase C (PKC) by DAG, lead to the contraction of smooth muscle cells, resulting in vasoconstriction.[6][7]

Pharmacological & Physicochemical Properties

Tramazoline exhibits a rapid onset and a prolonged duration of action. Its physicochemical properties are summarized below.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Onset of Action | Within 5 minutes[9] |

| Duration of Action | 6 - 8 hours[1] |

| Elimination Half-Life | ~2 - 3 hours[6] |

| Excretion | ~30% in urine, ~10% in feces[6] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 172-174 °C[7] |

| Appearance | White or almost white crystalline powder[7] |

| Solubility | Soluble in water and ethanol[7] |

Table 3: Receptor Binding Affinity

| Receptor Subtype | Affinity | Note |

|---|---|---|

| α₁ₐ & α₁D | High Affinity | Ki values reported in the low nanomolar range[1] |

| β-adrenergic | Negligible Activity |[1] |

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound and other α-adrenergic agonists.

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound for α₁-adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing the α₁-adrenergic receptor subtype of interest (e.g., from transfected HEK293 cells).

-

Radioligand (e.g., [³H]-Prazosin for α₁ receptors).

-

This compound stock solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and scintillation counter.

-

96-well plates and a cell harvester.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[5]

-

Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding. The final assay volume is typically 250 µL.[5]

-

Total Binding: Add membrane preparation, assay buffer, and radioligand.

-

Non-specific Binding (NSB): Add membrane preparation, a high concentration of an unlabeled competing ligand (e.g., phentolamine), and radioligand.

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of Tramazoline that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

This functional assay measures the ability of a compound to induce contraction in isolated blood vessels.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inducing vascular smooth muscle contraction.

Materials:

-

Isolated arterial rings (e.g., from rat mesenteric artery or canine saphenous vein).[10][11]

-

Organ bath system with isometric force transducers.

-

Physiological salt solution (e.g., Krebs-Ringer bicarbonate solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Potassium chloride (KCl) solution for viability testing.

-

This compound stock solution.

Protocol:

-

Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired blood vessel and place it in cold physiological salt solution. Clean the vessel of adherent tissue and cut it into rings of 2-3 mm in length.[10]

-

Mounting: Mount the arterial rings in an organ bath chamber, connecting one side to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate in the aerated, warmed physiological solution under a determined optimal resting tension for at least 60 minutes. Replace the buffer every 15-20 minutes.

-

Viability Test: Contract the rings with a high concentration of KCl (e.g., 40-80 mM) to ensure tissue viability and to determine the maximum contractile response.[11]

-

Washout: Wash the tissues repeatedly with fresh buffer until the tension returns to the baseline resting level.

-

Drug Administration: Add this compound to the organ bath in a cumulative, concentration-dependent manner. Allow the contractile response to stabilize at each concentration before adding the next.

-

Data Recording: Continuously record the isometric tension throughout the experiment.

-

Data Analysis:

-

Express the contractile response to Tramazoline as a percentage of the maximum contraction induced by KCl.

-

Plot the normalized response against the log concentration of Tramazoline to generate a concentration-response curve.

-

Fit the curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).

-

References

- 1. medkoo.com [medkoo.com]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. m.youtube.com [m.youtube.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Uneven distribution of postjunctional alpha 1-and alpha 2-like adrenoceptors in canine arterial and venous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide inhibition simulates the enhancement of alpha 1 agonist-induced vasoconstriction in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Tramazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of tramazoline (B1683216) hydrochloride, with a specific focus on its solubility in various solvents and its stability under different environmental conditions. Tramazoline hydrochloride, an imidazoline (B1206853) derivative, is primarily utilized as a nasal decongestant. A thorough understanding of its solubility and stability is paramount for the formulation of effective, safe, and stable pharmaceutical products. This document collates available quantitative data, outlines detailed experimental protocols for characterization, and presents logical workflows for solubility and stability testing.

Introduction

This compound is the hydrochloride salt of tramazoline, a sympathomimetic amine that functions as an α-adrenergic receptor agonist.[1] Its primary pharmacological action is vasoconstriction of the nasal mucosa, which leads to a reduction in swelling and nasal congestion.[1] The efficacy and safety of a pharmaceutical formulation are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). For this compound, its solubility dictates the formulation strategies that can be employed, particularly for liquid dosage forms such as nasal sprays, while its stability profile determines the product's shelf-life and storage requirements.

This guide aims to provide a detailed technical resource for professionals in the pharmaceutical industry by consolidating key information on the solubility and stability of this compound.

Physicochemical Properties of this compound

This compound is a white or almost white crystalline powder.[2] Key physicochemical identifiers are provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | [3] |

| Molecular Formula | C₁₃H₁₈ClN₃ | [3] |

| Molecular Weight | 251.75 g/mol | [3] |

| CAS Number | 3715-90-0 | [3] |

| Melting Point | 172-174°C | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation, especially for aqueous-based nasal sprays. Its solubility is influenced by the nature of the solvent and the pH of the medium.[3]

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound in various solvents are summarized below. It is important to note that temperature conditions for these solubility measurements are not always specified in the available literature.

| Solvent | Solubility | Reference(s) |

| Water | 0.408 mg/mL (calculated at physiological conditions) | [3] |

| Methanol | Freely soluble | [3] |

| Ethanol (96%) | Soluble | [3] |

| Ethanol:Phosphate (B84403) Buffered Saline (1:3, pH 7.2) | ~0.25 mg/mL | [3] |

| Acetone | Data not available |

Pharmacopeial definitions of solubility are as follows: "Freely soluble" - from 1 to 10 parts of solvent required for 1 part of solute; "Soluble" - from 10 to 30 parts of solvent required for 1 part of solute.

The ionizable nature of the imidazoline moiety in this compound suggests that its aqueous solubility is pH-dependent, with enhanced dissolution expected under acidic conditions due to the protonation of the basic nitrogen centers.[3]

Stability Profile

The stability of this compound is a crucial factor in ensuring the safety and efficacy of its pharmaceutical formulations throughout their shelf life. As an imidazoline derivative, its stability is susceptible to environmental factors such as pH, temperature, and light. While specific quantitative kinetic data for this compound is limited in publicly available literature, its stability profile can be inferred from studies on structurally similar compounds, such as oxymetazoline (B75379) and xylometazoline (B1196259).

Influence of pH

Studies on imidazoline derivatives like oxymetazoline and xylometazoline have shown that their stability in aqueous solutions is significantly influenced by pH. Hydrolysis is a primary degradation pathway.[4][5] For instance, the hydrolysis of oxymetazoline hydrochloride is catalyzed by hydrogen ions at low pH and is also subject to spontaneous hydrolysis.[4] A minimal rate of hydrolysis for oxymetazoline is observed in the pH range of 2.0 to 5.0.[4] Similarly, xylometazoline hydrochloride is most stable in a mildly acidic to neutral pH range (4.5 to 7.5) and shows significant degradation in alkaline and strong acidic conditions.[5] Given these findings, it is highly probable that this compound exhibits optimal stability in a mildly acidic to neutral pH range.

Influence of Temperature

Influence of Light (Photostability)

Many pharmaceutical compounds are susceptible to degradation upon exposure to light, a process known as photodegradation. Studies on the related compound oxymetazoline hydrochloride have shown it to be light-sensitive in aqueous solutions.[7] The photodegradation of oxymetazoline was found to be pH-dependent, with a decrease in pH from 6 to 4 significantly reducing the level of degradation.[7] This suggests that this compound may also be susceptible to photodegradation and that formulation at a lower pH and the use of light-resistant packaging may be necessary to ensure its stability.

Experimental Protocols

This section outlines the detailed methodologies for conducting key experiments to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, methanol, acetone) at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents of high purity

-

Vials with airtight seals

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a syringe filter. Accurately dilute the filtrate with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or an HPLC method.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or g/100mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the drug substance.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (B78521) (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber with controlled light/UV exposure

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep the solution at a controlled temperature (e.g., 60°C) for a specified period. Withdraw samples at different time points, neutralize them, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and follow the same procedure as for acid hydrolysis.

-

Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature. Analyze samples at various time intervals.

-

Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 80°C) for a defined period. Also, prepare a solution of the drug and expose it to the same thermal stress. Analyze the samples by HPLC.

-

Photolytic Degradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark. Analyze both samples by HPLC.

-

Analysis: Use a stability-indicating HPLC method to separate the parent drug from any degradation products. The use of a PDA detector will help in assessing peak purity and in obtaining UV spectra of the degradants.

Analytical Methods for Quantification

5.3.1. UV-Visible Spectrophotometry

A simple and rapid method for the quantification of this compound in solution can be developed using UV-Vis spectrophotometry.

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol) and scan its absorbance in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax.

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin, following the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the unknown sample solution (appropriately diluted) at λmax and determine its concentration from the calibration curve.

5.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and sensitive method for the quantification of this compound and is essential for stability studies to separate the parent drug from its degradation products. A typical stability-indicating HPLC method would involve:

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be required to separate all degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is highly recommended.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. The data indicates that it is soluble in water and polar organic solvents, with its aqueous solubility being pH-dependent. While quantitative stability data for this compound is scarce, evidence from structurally related imidazoline derivatives strongly suggests that it is susceptible to hydrolysis, particularly in non-optimal pH conditions, and is sensitive to heat and light.

For the development of robust pharmaceutical formulations of this compound, it is imperative to conduct thorough solubility and stability studies. The experimental protocols provided in this guide offer a framework for such investigations. Future research should focus on generating quantitative degradation kinetics data for this compound to allow for more precise prediction of its shelf-life under various storage conditions. This will ultimately contribute to the development of safer and more effective nasal decongestant products.

References

- 1. bepls.com [bepls.com]

- 2. CAS 3715-90-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 3715-90-0 [smolecule.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20090281156A1 - Enhancing photostabilization of oxymetazoline - Google Patents [patents.google.com]

Tramazoline Hydrochloride: A Deep Dive into Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramazoline (B1683216) hydrochloride is a well-established α-adrenergic agonist utilized primarily as a nasal decongestant. Its therapeutic effect stems from its ability to constrict nasal blood vessels, thereby reducing swelling and congestion. This is achieved through its interaction with α-adrenergic receptors. A thorough understanding of its receptor binding affinity and selectivity is crucial for optimizing its therapeutic use and for the development of novel, more targeted therapies. This technical guide provides a comprehensive overview of the receptor binding characteristics of tramazoline hydrochloride, details of experimental protocols for its assessment, and a visualization of its signaling pathways.

While tramazoline is known to be an agonist at both α1 and α2-adrenergic receptors, a detailed quantitative analysis of its binding affinity (Ki) or inhibitory concentration (IC50) across the full spectrum of adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C) is not extensively available in publicly accessible literature. The information that is available suggests a higher sensitivity of venous smooth muscle to tramazoline compared to arterial smooth muscle, indicating a potential selectivity towards α2-like adrenoceptors which are more prevalent in venous tissue.

Data Presentation

Due to the limited availability of specific quantitative binding data for this compound across all adrenergic receptor subtypes in the public domain, a comprehensive comparative table cannot be constructed at this time. Research providing specific Ki or IC50 values for tramazoline at each α1 and α2 subtype is required for a complete selectivity profile.

Experimental Protocols

The characterization of this compound's receptor binding affinity and functional activity can be achieved through a combination of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor. A competitive binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled compound like tramazoline.

Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single human α-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

-

Radioligand: A subtype-selective radiolabeled antagonist (e.g., [³H]-Prazosin for α1 subtypes, [³H]-Yohimbine or [³H]-Rauwolscine for α2 subtypes).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., phentolamine).

-

Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Glass Fiber Filters: For separating bound from free radioligand.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at room temperature.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of tramazoline that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assays

Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For G-protein coupled receptors like adrenergic receptors, common functional assays include measuring changes in second messenger levels.

α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.

Objective: To determine the functional potency (EC50) of this compound at α1-adrenergic receptor subtypes.

Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing a specific α1-adrenergic receptor subtype and a calcium indicator protein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test Compound: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Fluorometric Imaging Plate Reader (FLIPR) or Luminometer: To measure changes in fluorescence or luminescence.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye according to the manufacturer's protocol.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Measure the immediate change in fluorescence or luminescence, which corresponds to the increase in intracellular calcium.

-

Data Analysis: Plot the response against the log of the tramazoline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50) of this compound at α2-adrenergic receptor subtypes.

Materials:

-

Cell Line: A cell line (e.g., CHO-K1) stably expressing a specific α2-adrenergic receptor subtype.

-

Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.

-

Test Compound: this compound.

-

cAMP Assay Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate.

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate for a defined period to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log of the tramazoline concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which in this context represents the functional potency.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by this compound upon binding to α1 and α2-adrenergic receptors.

Caption: Tramazoline-mediated α1-adrenergic receptor (Gq) signaling pathway.

Caption: Tramazoline-mediated α2-adrenergic receptor (Gi) signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tramazoline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Tramazoline Hydrochloride in pharmaceutical formulations.

Introduction

This compound is a sympathomimetic amine, widely used as a nasal decongestant. It functions as an α-adrenergic agonist, causing vasoconstriction of the nasal mucosa and subsequent reduction in swelling and congestion. Accurate and reliable quantification of this compound in pharmaceutical preparations is crucial for ensuring product quality, safety, and efficacy.

This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is developed to separate this compound from its potential degradation products, ensuring specificity and accuracy. The protocol outlined below is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard

-

HPLC grade Acetonitrile